molecular formula C15H12S B14455007 (Anthracen-9-YL)methanethiol CAS No. 72898-42-1

(Anthracen-9-YL)methanethiol

Cat. No.: B14455007
CAS No.: 72898-42-1
M. Wt: 224.32 g/mol
InChI Key: VIFAPDFDWZQFMT-UHFFFAOYSA-N
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Description

(Anthracen-9-YL)methanethiol is an organic compound characterized by the presence of an anthracene moiety attached to a methanethiol group at the 9-position. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Anthracen-9-YL)methanethiol can be synthesized through several methods. One common approach involves the reaction of 9-anthracenemethanol with thiolating agents. The reaction typically requires a base such as sodium hydride (NaH) and a thiolating agent like thiourea or hydrogen sulfide (H₂S) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (Anthracen-9-YL)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

(Anthracen-9-YL)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Anthracen-9-YL)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the anthracene moiety can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

    9-Anthracenemethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    9-Anthracenecarboxaldehyde: Contains an aldehyde group at the 9-position.

    9,10-Diphenylanthracene: Substituted at the 9 and 10 positions with phenyl groups.

Uniqueness: (Anthracen-9-YL)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biomolecules and other chemical entities, making it valuable in various applications .

Properties

CAS No.

72898-42-1

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

anthracen-9-ylmethanethiol

InChI

InChI=1S/C15H12S/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2

InChI Key

VIFAPDFDWZQFMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CS

Origin of Product

United States

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